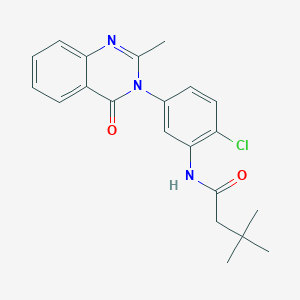
2-Methyl-N-quinolin-5-yl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-N-quinolin-5-yl-6-(trifluoromethyl)pyrimidine-4-carboxamide” is a compound that belongs to the class of organic compounds known as quinolines and pyrimidines . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The synthesized molecules were screened for their efficacy against the typical drugs in the market . The synthesis of these compounds often involves treating certain precursors with hydrazine hydrate via cyclization in the presence of dimethylacetamide and hydrazine .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular weight of a similar compound, “(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol”, is 256.98 .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their empirical formula, CAS number, and molecular weight . For example, a similar compound, “(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone”, has an empirical formula of C17H8F6N2O and a molecular weight of 370.25 .Mécanisme D'action
The mechanism of action of similar compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They show promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Orientations Futures
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
2-methyl-N-quinolin-5-yl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-9-21-13(8-14(22-9)16(17,18)19)15(24)23-12-6-2-5-11-10(12)4-3-7-20-11/h2-8H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQNXFFWJHEGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(quinolin-5-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751671.png)
![N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2751673.png)
![2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2751674.png)
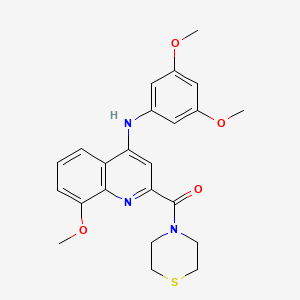
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2751676.png)
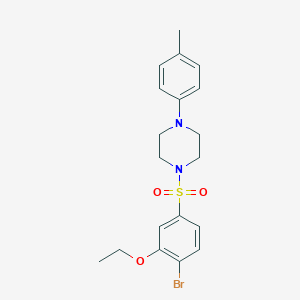
![N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751680.png)

![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)
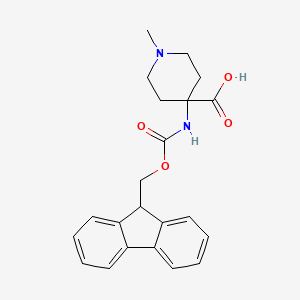
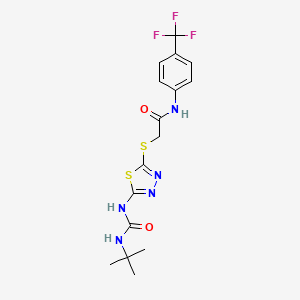
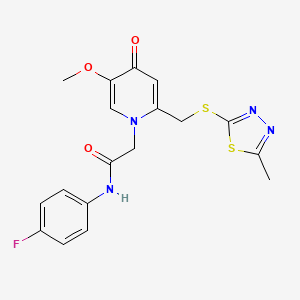
![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)
